2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a methoxypyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperidine Ring Formation: The piperidine ring is usually synthesized via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Methoxypyrazine Attachment: The methoxypyrazine moiety is introduced through an etherification reaction, where a pyrazine derivative reacts with a methoxy-containing reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a more saturated form.
Substitution: The methoxypyrazine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropanone derivatives, while substitution could result in various pyrazine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of great interest. It could serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The methoxypyrazine moiety, for example, might interact with certain receptors in the brain, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-Cyclopropyl-1-(3-(quinolin-2-yloxy)piperidin-1-yl)ethanone
- 2-Cyclopropyl-1-(3-(benzoxazol-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
Compared to these similar compounds, 2-Cyclopropyl-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone stands out due to the presence of the methoxypyrazine moiety. This functional group can impart unique electronic and steric properties, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
2-cyclopropyl-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-20-13-8-16-9-14(17-13)21-12-3-2-6-18(10-12)15(19)7-11-4-5-11/h8-9,11-12H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBMJBMCDWVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.